molecular formula C11H17ClN2O B3861770 (NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride

Cat. No.: B3861770
M. Wt: 228.72 g/mol
InChI Key: ZNGPYYVJACIMQK-CALJPSDSSA-N
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Description

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a hydroxylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride typically involves the reaction of 3-(dimethylamino)-1-phenylpropylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced species.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used as a coupling reagent in peptide synthesis.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in organic synthesis.

    N-Hydroxysuccinimide (NHS): Often used in conjunction with EDC for crosslinking applications.

Uniqueness

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. Unlike other similar compounds, it offers a balance of solubility and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10;/h3-7,14H,8-9H2,1-2H3;1H/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPYYVJACIMQK-CALJPSDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=NO)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=N\O)/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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